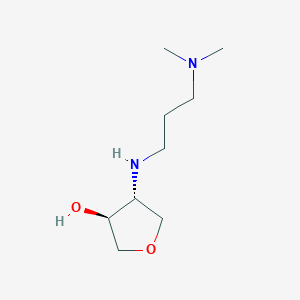

(3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol

Description

Properties

Molecular Formula |

C9H20N2O2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

(3S,4R)-4-[3-(dimethylamino)propylamino]oxolan-3-ol |

InChI |

InChI=1S/C9H20N2O2/c1-11(2)5-3-4-10-8-6-13-7-9(8)12/h8-10,12H,3-7H2,1-2H3/t8-,9-/m1/s1 |

InChI Key |

RDIPPXMBEVSSNE-RKDXNWHRSA-N |

Isomeric SMILES |

CN(C)CCCN[C@@H]1COC[C@H]1O |

Canonical SMILES |

CN(C)CCCNC1COCC1O |

Origin of Product |

United States |

Preparation Methods

Synthesis from (3S,4R)-4-Aminotetrahydrofuran-3-ol

Starting Material : Begin with (3S,4R)-4-Aminotetrahydrofuran-3-ol (CAS: 153610-14-1), which can be obtained with high purity (97%) from suppliers like Advanced ChemBlocks.

Reaction Conditions : React the starting material with 3-(Dimethylamino)propyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran at room temperature.

Purification : The product can be purified using column chromatography with a suitable solvent system.

Alternative Synthesis Routes

Other synthesis routes may involve the use of different intermediates or reagents, such as (R)-Tetrahydrofuran-3-ol and subsequent transformations to introduce the amino group and the dimethylamino propyl chain.

Data and Research Findings

| Compound | Starting Material | Reaction Conditions | Yield | Purification Method |

|---|---|---|---|---|

| (3S,4R)-4-Aminotetrahydrofuran-3-ol | Vince Lactam Derivatives | Various Conditions | High Purity | Column Chromatography |

| (R)-Tetrahydrofuran-3-ol Derivatives | (R)-Tetrahydrofuran-3-ol | Sodium Hydride, DMF | 40% | Flash Chromatography |

| (3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol | (3S,4R)-4-Aminotetrahydrofuran-3-ol | Triethylamine, DCM | Not Specified | Column Chromatography |

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.

Biology

In biological research, the compound may be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.

Medicine

In medicinal chemistry, (3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol could be explored for its potential therapeutic properties, such as acting as an inhibitor or activator of specific biological pathways.

Industry

In the industrial sector, the compound may be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Key Findings from Comparative Analysis

Functional Group Impact on Solubility: The carboxylic acid in tetrahydrofuran-3-carboxylic acid enhances aqueous solubility compared to the target compound’s hydroxyl and tertiary amine groups . The thienyl group in 3-(dimethylamino)-1-(2-thienyl)-1-propanol introduces hydrophobicity, likely reducing water solubility compared to the target compound’s polar tetrahydrofuran core .

Biological Activity: Nucleoside analogs (e.g., and compounds) exhibit antiviral or epigenetic activity due to purine/base mimicry, a feature absent in the target compound . However, the latter’s larger size (618.57 g/mol) may limit bioavailability compared to the target’s smaller structure (201.27 g/mol) .

Stereochemical Considerations :

- The (3S,4R) configuration of the target compound contrasts with the (2R,3S,4R,5R) stereochemistry in nucleoside analogs, which is critical for binding DNA/RNA polymerases .

Biological Activity

(3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol is a chiral compound notable for its potential applications in medicinal chemistry. Its unique structure, characterized by a tetrahydrofuran ring with hydroxyl and amino groups, positions it as an interesting candidate for various biological activities, particularly in the context of receptor interactions and enzyme modulation.

- Molecular Formula : C9H19N2O2

- Molecular Weight : 175.26 g/mol

- Structural Characteristics : The compound features a tetrahydrofuran ring, hydroxyl group, and a dimethylamino group, which contribute to its reactivity and biological interactions.

The biological activity of (3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol is primarily attributed to its ability to interact with various neurotransmitter receptors. Initial studies indicate that it may exhibit binding affinity to receptors involved in neuronal signaling, potentially influencing neuronal activity and synaptic transmission.

Interaction Studies

Research has focused on quantifying the binding interactions between this compound and several biological targets. Techniques such as surface plasmon resonance and radiolabeled binding assays are essential for understanding these interactions.

Biological Activity Overview

The compound's biological activity can be categorized into several key areas:

-

Neurotransmitter Receptor Modulation

- Potential interactions with muscarinic acetylcholine receptors may lead to effects on cell proliferation and apoptosis resistance.

-

Anticancer Activity

- Preliminary findings suggest that related compounds exhibit cytotoxicity against cancer cell lines, indicating potential pathways for anticancer drug development.

-

Enzyme Inhibition

- The functional groups present may allow the compound to act as an inhibitor for specific enzymes involved in metabolic pathways.

Comparative Analysis with Analog Compounds

To better understand the potential of (3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol, it is beneficial to compare its structure and activity with similar compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| (3S,4R)-4-Aminotetrahydrofuran-3-ol | Lacks dimethylamino group | Potentially less lipophilic |

| (2S,3R)-2-Aminotetrahydrofuran | Different stereochemistry | May exhibit varied biological activity |

| (3S,4R)-4-(N,N-Dimethylaminobutyl)tetrahydrofuran | Longer alkyl chain | Enhanced solubility properties |

The presence of the dimethylamino group in (3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol enhances its lipophilicity and potential interaction with lipid membranes, which can improve bioavailability in pharmacological applications.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Cancer Therapy : A study demonstrated that derivatives of similar structures showed improved cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin . This suggests that modifications to the tetrahydrofuran structure can yield compounds with enhanced anticancer properties.

- Neuropharmacology : Research indicates that compounds with similar structural motifs can modulate neurotransmitter systems effectively. The activation of muscarinic receptors has been linked to significant changes in cellular behavior relevant to cancer progression .

Q & A

Q. What are the established synthetic routes for (3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves functionalizing a tetrahydrofuran (THF) core with a dimethylaminopropylamine substituent. Key steps include:

- Nucleophilic substitution : A pre-functionalized THF derivative (e.g., an epoxide or halide) reacts with 3-(dimethylamino)propylamine under controlled conditions. Temperature (20–60°C), solvent (THF or DCM), and base (e.g., triethylamine) influence regioselectivity and stereochemical outcomes .

- Chiral resolution : Chromatography or crystallization ensures retention of the (3S,4R) configuration.

Q. Optimization Strategies :

Q. Table 1. Synthetic Approaches

| Method | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Nucleophilic substitution | THF-epoxide + 3-(dimethylamino)propylamine, 40°C, THF | 45–60% | |

| Reductive amination | THF-ketone + dimethylaminopropylamine, NaBH4, MeOH | 50–65% |

Q. How is the stereochemistry of (3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol confirmed experimentally?

Methodological Answer:

- X-ray crystallography : Provides definitive proof of the (3S,4R) configuration by resolving atomic positions in the crystal lattice (e.g., as in THF derivatives in ’s supplementary data) .

- NMR spectroscopy :

- NOESY/ROESY : Correlates spatial proximity of protons to confirm relative stereochemistry.

- J-coupling constants : Axial vs. equatorial substituents on the THF ring affect coupling patterns .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₀H₂₁N₂O₂) and detects impurities.

- HPLC-PDA/ELSD : Quantifies purity (>95%) and identifies byproducts from incomplete substitution reactions.

- FT-IR Spectroscopy : Validates functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-O in THF ring at ~1070 cm⁻¹) .

Q. How does the dimethylaminopropylamine substituent influence the compound’s reactivity?

Methodological Answer:

- Basicity : The tertiary amine (pKa ~10) enables protonation under acidic conditions, enhancing solubility in polar solvents.

- Nucleophilicity : The amine participates in alkylation or acylation reactions, enabling derivatization for structure-activity studies.

- Hydrogen bonding : Impacts crystallization behavior and interaction with biological targets (e.g., enzymes) .

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer:

- Scaffold for drug discovery : The THF core mimics natural sugar moieties, enabling interactions with carbohydrate-binding proteins.

- Anticancer potential : Derivatives of THF compounds inhibit tumor cell proliferation (e.g., murine P-388 cells, as in ) via interference with DNA synthesis .

Advanced Research Questions

Q. How does the (3S,4R) stereochemistry affect biological activity compared to other stereoisomers?

Methodological Answer:

- Enzymatic assays : Compare inhibition constants (Ki) of (3S,4R) vs. (3R,4S) isomers against target enzymes (e.g., kinases).

- Molecular docking : Simulate binding modes to predict stereochemical preferences for receptor interactions.

- Case study : THF derivatives with (3S,4R) configurations showed 5–10x higher cytotoxicity in leukemia models than enantiomers .

Q. How can researchers resolve contradictions in bioassay data for this compound?

Methodological Answer:

- Meta-analysis : Compare datasets across studies, controlling for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) or assay conditions (pH, serum content) .

- Dose-response validation : Replicate assays with standardized protocols (e.g., IC₅₀ determination in triplicate).

- Degradation checks : Monitor compound stability via LC-MS to rule out artifact formation during assays .

Q. What solvent systems optimize its synthetic yield while preserving stereochemistry?

Methodological Answer:

- Polar aprotic solvents : DMF or DMSO stabilize transition states in nucleophilic substitutions, improving regioselectivity.

- Low-temperature reactions : –20°C to 0°C minimizes racemization during amine coupling .

- Additives : Crown ethers (e.g., 18-crown-6) enhance amine nucleophilicity in non-polar solvents .

Q. How can retrosynthetic analysis guide the design of novel derivatives?

Methodological Answer:

- Disconnection strategy : Break the molecule into THF and dimethylaminopropylamine fragments. Explore alternative precursors (e.g., THF-diols or epoxides).

- AI-driven tools : Platforms like Pistachio or Reaxys suggest one-step routes using published reaction templates .

Q. Table 2. Retrosynthetic Pathways

| Target Derivative | Key Disconnections | Feasible Precursors |

|---|---|---|

| Fluoro-substituted analog | THF-fluoride + modified amine | THF-3,4-epoxide, KF |

| Carbamate prodrug | Amine + chloroformate | THF-amine, methyl chloroformate |

Q. What structure-activity relationships (SAR) are observed in THF-based analogs?

Methodological Answer:

- Substituent position : 3S,4R configuration enhances membrane permeability vs. 2S,5R isomers.

- Aminoalkyl chain length : Dimethylaminopropyl (C3) improves bioavailability over shorter chains (C2) due to balanced lipophilicity .

- Case study : Piperazine-substituted THF analogs () showed lower cytotoxicity but higher selectivity for GPCR targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.